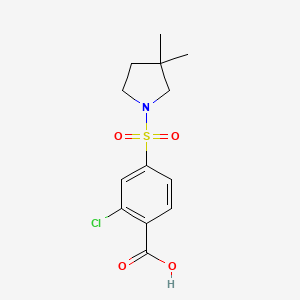
2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid is a complex organic compound featuring a benzoic acid core substituted with a chloro group and a sulfonyl group attached to a 3,3-dimethylpyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The 3,3-dimethylpyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: The pyrrolidine ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Chlorination: The benzoic acid core is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Coupling: The sulfonylated pyrrolidine is coupled with the chlorinated benzoic acid under conditions that facilitate nucleophilic substitution, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Sulfides or thiols from the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
作用機序
The mechanism of action of 2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways by acting as an agonist or antagonist, depending on the target.
類似化合物との比較
Similar Compounds
2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine: Similar in structure but with a pyrimidine core.
4-(3,3-Dimethylpyrrolidin-1-yl)sulfonylbenzoic acid: Lacks the chloro substitution.
Uniqueness
2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid is unique due to the combination of its chloro, sulfonyl, and pyrrolidine substituents, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-13(2)5-6-15(8-13)20(18,19)9-3-4-10(12(16)17)11(14)7-9/h3-4,7H,5-6,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESGRACBKPXUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6631946.png)
![2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6631949.png)
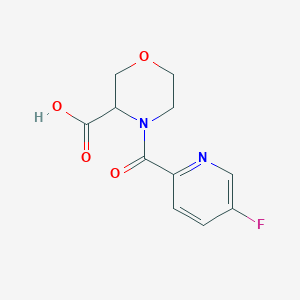
![3-[(5-Fluoropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6631962.png)
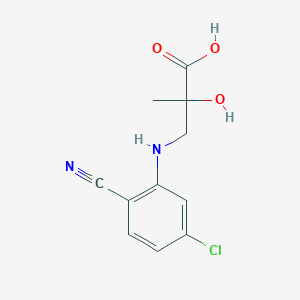
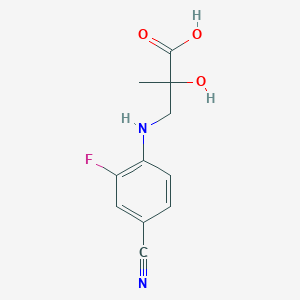
![1-(3-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea](/img/structure/B6631995.png)
![3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6632003.png)
![3-[2-(1,3-Thiazol-2-yl)propan-2-ylsulfamoyl]benzoic acid](/img/structure/B6632017.png)
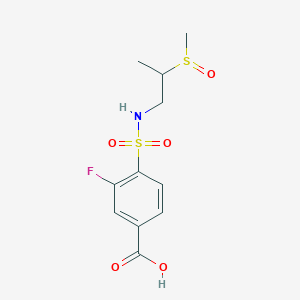
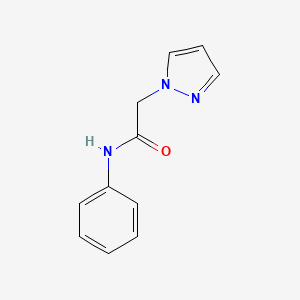
![4-[(3-Ethyl-6-methylpyridazine-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6632037.png)
![3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one](/img/structure/B6632048.png)
![(2R)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6632059.png)
